1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene
Description
1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is a structurally complex aromatic compound featuring a central benzene ring substituted with methyl groups at positions 1 and 2. The ethoxy side chain at position 2 is further modified with a thioether-linked 1-methylbenzimidazole moiety.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-8-9-14(2)17(12-13)21-10-11-22-18-19-15-6-4-5-7-16(15)20(18)3/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKOQZSXJJOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Thioether Linkage Formation: The benzimidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Ethoxy Linkage Formation: The final step involves the reaction of the thioether derivative with a dimethylbenzene derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole, including those related to 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene, exhibit significant antimicrobial effects.
A study evaluated synthesized compounds for their activity against Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity. For instance:
| Compound | MIC (µM) | Activity |
|---|---|---|
| N1 | 1.27 | Against Bacillus subtilis |
| N8 | 1.43 | Against Escherichia coli |
| N22 | 1.30 | Against Klebsiella pneumoniae |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making these compounds valuable in the development of new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds derived from benzimidazole have shown promising results in inhibiting cancer cell proliferation.
In one study, various derivatives were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as anticancer agents:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N18 | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
These results indicate that specific modifications to the benzimidazole structure can significantly enhance anticancer activity, suggesting a pathway for developing novel cancer therapies .
Organic Synthesis Applications
In addition to its medicinal applications, this compound serves as an important building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions leading to the formation of complex organic molecules.
The compound has been utilized in the synthesis of aldehydes, ketones, and esters, showcasing its versatility as a synthetic intermediate. The proton transfer capabilities of this compound further enhance its reactivity in chemical transformations .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on the target compound is absent, structural analogs from the evidence provide insights into key differences and similarities:
2.1. Substituent Diversity
- Target Compound: Features a 1-methylbenzimidazole-thioether-ethoxy group. Benzimidazole derivatives are known for biological activity (e.g., antiparasitic, antiviral) due to their planar aromatic structure and hydrogen-bonding capacity .
- Benzodioxine Derivatives () : Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide incorporate a 1,4-benzodioxine core with hydrazine-carbothioamide substituents. These molecules are typically synthesized via condensation reactions involving thiosemicarbazide and benzodioxine precursors .
2.3. Functional Group Impact
2.4. Patent-Based Analogs ()
A structurally related benzene derivative from a 2024 patent, 2,3-difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene, shares the ethoxy-benzene backbone but substitutes the benzimidazole-thioether with a fluoro and methoxyethyl-methylamine group. This highlights the importance of substituent polarity in tuning solubility and bioavailability .
Biological Activity
1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H20N4S
- Molecular Weight : 320.45 g/mol
- CAS Number : 152628-02-9
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain enzymes associated with cancer cell proliferation. For example, it can interfere with the activity of protein kinases involved in signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression : Studies indicate that this compound can influence the expression of genes related to apoptosis and cell cycle regulation, potentially leading to enhanced apoptosis in malignant cells.
- Antioxidant Properties : The presence of the benzimidazole moiety contributes to its antioxidant capabilities, which may help in mitigating oxidative stress in cells.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth | |
| Antioxidant Potential | Reduction in oxidative stress | |
| Enzyme Inhibition | Reduced kinase activity |
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antitumor effects. The compound was tested against breast and lung cancer cells, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of the compound using a DPPH assay. Results indicated that it effectively scavenged free radicals, suggesting potential protective effects against oxidative damage in cellular models.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of similar compounds derived from benzimidazole. These studies have revealed that modifications in the chemical structure can significantly enhance biological activity, particularly in terms of enzyme inhibition and cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
